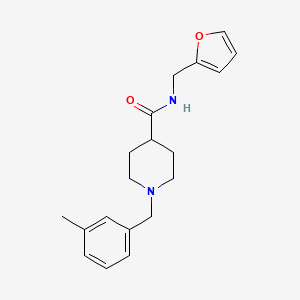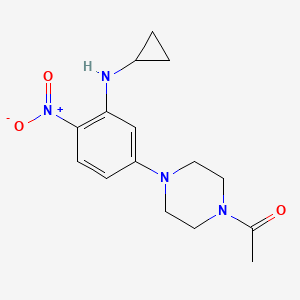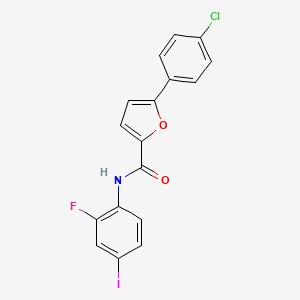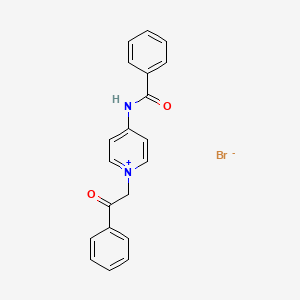
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective antagonist of the glutamate transporter EAAT2. This compound has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the glutamate transporter EAAT2, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of EAAT2, this compound increases the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased glutamate release, decreased glutamate uptake, and increased neuronal excitability. These effects have been implicated in the therapeutic benefits of this compound in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide as a research tool is its selectivity for EAAT2, which allows for specific modulation of glutamate signaling. However, this compound has also been shown to have off-target effects on other glutamate transporters, which can complicate interpretation of experimental results. Additionally, the pharmacokinetics of this compound can be challenging, as it has poor solubility and bioavailability.
Orientations Futures
There are several potential future directions for research on N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is in the development of more selective and potent EAAT2 antagonists for use in therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits in various neurological disorders. Finally, the development of more effective delivery methods for this compound could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Méthodes De Synthèse
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furylmethylamine with 3-methylbenzyl chloride, followed by the reaction with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and crystallized to obtain pure this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic benefits. One of the major applications of this compound is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. This compound has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVBYQNBMAVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)

![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)

